N-[2-(3-fluorophenyl)propan-2-yl]-2-(4-sulfamoylpyrazol-1-yl)acetamide
Description
N-[2-(3-fluorophenyl)propan-2-yl]-2-(4-sulfamoylpyrazol-1-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Properties
IUPAC Name |
N-[2-(3-fluorophenyl)propan-2-yl]-2-(4-sulfamoylpyrazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN4O3S/c1-14(2,10-4-3-5-11(15)6-10)18-13(20)9-19-8-12(7-17-19)23(16,21)22/h3-8H,9H2,1-2H3,(H,18,20)(H2,16,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBDLHIYVFQEKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)F)NC(=O)CN2C=C(C=N2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-fluorophenyl)propan-2-yl]-2-(4-sulfamoylpyrazol-1-yl)acetamide typically involves multi-step organic reactions. One common approach is the reaction of 3-fluorophenylpropan-2-amine with 4-sulfamoylpyrazole-1-carboxylic acid under specific conditions to form the desired acetamide compound. The reaction conditions often include the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-fluorophenyl)propan-2-yl]-2-(4-sulfamoylpyrazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[2-(3-fluorophenyl)propan-2-yl]-2-(4-sulfamoylpyrazol-1-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical products with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(3-fluorophenyl)propan-2-yl]-2-(4-sulfamoylpyrazol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or modulating its function. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation, depending on the biological context.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3-chlorophenyl)propan-2-yl]-2-(4-sulfamoylpyrazol-1-yl)acetamide
- N-[2-(3-bromophenyl)propan-2-yl]-2-(4-sulfamoylpyrazol-1-yl)acetamide
- N-[2-(3-methylphenyl)propan-2-yl]-2-(4-sulfamoylpyrazol-1-yl)acetamide
Uniqueness
N-[2-(3-fluorophenyl)propan-2-yl]-2-(4-sulfamoylpyrazol-1-yl)acetamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its chlorinated, brominated, or methylated analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
